molecular formula C11H17NO4 B12424996 Decarbazolyl desmethyl carvedilol-d4

Decarbazolyl desmethyl carvedilol-d4

Cat. No.: B12424996
M. Wt: 231.28 g/mol
InChI Key: AGYRJCUIRUOCTL-NZLXMSDQSA-N
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Description

Decarbazolyl desmethyl carvedilol-d4 is a deuterated derivative of carvedilol, a non-selective β-blocker and α1-adrenergic receptor antagonist used to treat hypertension and heart failure. The "desmethyl" designation indicates the removal of a methyl group from the parent compound, a common metabolic modification observed in pharmacologically active metabolites. The "d4" suffix signifies the substitution of four hydrogen atoms with deuterium, a stable isotope often employed to enhance metabolic stability and prolong half-life in pharmacokinetic studies. The "decarbazolyl" moiety refers to a structural modification involving a carbazole group, which may influence receptor binding affinity or selectivity .

Its deuterated form likely aids in distinguishing it from endogenous compounds during mass spectrometry-based assays.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

231.28 g/mol

IUPAC Name

3-[[1,1,2,2-tetradeuterio-2-(2-hydroxyphenoxy)ethyl]amino]propane-1,2-diol

InChI

InChI=1S/C11H17NO4/c13-8-9(14)7-12-5-6-16-11-4-2-1-3-10(11)15/h1-4,9,12-15H,5-8H2/i5D2,6D2

InChI Key

AGYRJCUIRUOCTL-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1O)NCC(CO)O

Canonical SMILES

C1=CC=C(C(=C1)O)OCCNCC(CO)O

Origin of Product

United States

Preparation Methods

The preparation of decarbazolyl desmethyl carvedilol-d4 involves synthetic routes similar to those used for carvedilol and its metabolites. One common method involves the use of solvent evaporation techniques, where a binary mixture of carvedilol with acids like citric acid or tartaric acid is dissolved in methanol and left for solvent evaporation . Industrial production methods may involve more sophisticated techniques to ensure high purity and yield.

Chemical Reactions Analysis

Decarbazolyl desmethyl carvedilol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Decarbazolyl desmethyl carvedilol-d4 has several scientific research applications. It is used in the study of carvedilol metabolism and its effects on the body. Additionally, it has been investigated for its potential use in combating SARS-CoV-2 infection through molecular docking and dynamic simulation approaches . The compound is also used in proteomics research and other biochemical studies .

Comparison with Similar Compounds

Table 1: Key Structural and Metabolic Features of Carvedilol Derivatives

Compound Structural Features Metabolic Role/Activity Deuterated Form (Yes/No)
Decarbazolyl desmethyl carvedilol-d4 Desmethylated carbazole derivative + d4 label Likely metabolite or impurity Yes (d4)
Carvedilol Parent compound with methyl group β/α-blocker activity No
Desmethyl carvedilol Demethylated metabolite Reduced β-blockade potency No
Biscarbazole (Impurity 6) Bis-carbazolyloxy propanol Synthesis impurity No
N-Isopropylcarvedilol Isopropyl substitution on nitrogen Altered receptor binding No

Comparison with Desmethyl Metabolites

Desmethyl metabolites, such as desmethyl clomipramine and desmethyl doxepin, are pharmacologically active but often exhibit reduced potency compared to their parent compounds . Similarly, desmethyl carvedilol is expected to retain partial β/α-blocking activity but with altered pharmacokinetics. The deuterated d4 label in this compound may slow hepatic metabolism, extending its detection window in analytical workflows .

Comparison with Carbazole-Containing Derivatives

Carbazole derivatives, like biscarbazole (Table 1), are synthetic byproducts formed during carvedilol synthesis. These impurities lack therapeutic activity but are critical to monitor for quality control. This compound shares the carbazole moiety but differs in its demethylation and deuterium substitution, which may reduce its interaction with adrenergic receptors compared to carvedilol .

Comparison with Deuterated Analogs

Deuterated drugs, such as deutetrabenazine, demonstrate prolonged half-lives due to the kinetic isotope effect. This compound likely follows this trend, with deuterium enhancing stability against oxidative metabolism. This contrasts with non-deuterated desmethyl carvedilol, which may be rapidly cleared in vivo .

Research Findings and Analytical Relevance

  • Synthetic Pathways : Demethylation and carbazole modifications are achieved via N-demethylation and piperidine-carboxylic acid derivatization, as seen in carfentanil analog synthesis .
  • Pharmacopeial Standards : Impurities like biscarbazole and N-isopropylcarvedilol are tightly regulated (≤0.1% per pharmacopeial guidelines), underscoring the importance of analogs like this compound in quality assurance .
  • Metabolic Studies: Normirtazapine, a desmethyl metabolite of mirtazapine, is 3–4 times less active than its parent compound, suggesting similar attenuation may occur in desmethyl carvedilol derivatives .

Biological Activity

Decarbazolyl desmethyl carvedilol-d4 is a deuterated derivative of carvedilol, a well-known non-selective beta-adrenergic antagonist used in treating hypertension and heart failure. This compound has garnered attention due to its unique structural modifications, which enhance its pharmacological properties and allow for more precise studies in biological systems.

Chemical Structure and Properties

This compound is characterized by the removal of the carbazole moiety and the incorporation of deuterium at specific positions. This modification not only alters its pharmacokinetic profile but also improves its stability and metabolic tracking capabilities. The chemical formula reflects the presence of deuterium isotopes replacing hydrogen atoms, which aids in distinguishing it from its parent compound during analytical studies.

The primary mechanism of action for this compound involves the blockade of beta-1 and beta-2 adrenergic receptors. This action leads to:

  • Decreased heart rate : By inhibiting beta-1 receptors, the compound reduces cardiac output.
  • Reduced myocardial contractility : This effect is beneficial in managing conditions such as heart failure.

In vitro studies have demonstrated that this compound can inhibit store-overload-induced calcium release in cells with specific mutations of the ryanodine receptor, indicating a potential role in modulating cardiac muscle function.

In Vitro Studies

Research indicates that this compound retains significant biological activity similar to that of carvedilol. It has been shown to effectively inhibit calcium release in cardiac cells, suggesting its utility in studying cardiac pathophysiology under various conditions.

Pharmacokinetics

A study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validated for carvedilol was adapted to investigate the pharmacokinetics of this compound. Key findings include:

  • Absorption : Rapid absorption after oral administration.
  • Bioavailability : Enhanced bioavailability due to structural modifications.
  • Elimination Half-life : Comparable to that of carvedilol, facilitating dosing regimens.

The pharmacokinetic parameters observed for carvedilol can provide insights into the behavior of its deuterated analogue, although specific data for this compound remains limited .

Comparative Analysis with Other Beta-Blockers

This compound can be compared with other beta-blockers based on structural features and pharmacological effects. The following table summarizes these comparisons:

Compound NameStructure FeaturesKey Differences
CarvedilolContains carbazole moietyBroader receptor activity
O-desmethyl carvedilolLacks carbazole but retains methyl groupLess potent than decarbazolyl variant
PropranololNon-selective beta-blockerDifferent chemical structure; no deuteration
AtenololSelective beta-1 blockerDifferent receptor selectivity; no deuteration

This compound stands out due to its unique structural modifications that enhance stability and metabolic tracking capabilities compared to these similar compounds .

Applications in Research

The unique properties of this compound make it valuable for various applications in pharmacological research, including:

  • Drug Interaction Studies : Understanding how this compound interacts with other drugs can help predict therapeutic outcomes.
  • Metabolic Studies : Its deuterated form allows for precise tracking in metabolic studies, facilitating research into drug metabolism and efficacy.

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